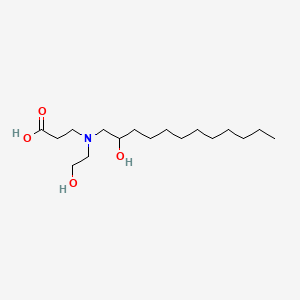

N-(2-Hydroxydodecyl)-N-(2-hydroxyethyl)-beta-alanine

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of β-alanine derivatives typically shows:

- A triplet at δ 1.2–1.4 ppm for methylene protons in the alkyl chains.

- A multiplet at δ 3.2–3.5 ppm for protons adjacent to the hydroxyl and amine groups.

- A singlet at δ 12.1 ppm for the carboxylic acid proton.

Substituents alter these shifts; for example, the hydroxydodecyl chain’s terminal methyl group appears as a triplet at δ 0.88 ppm , while hydroxyl protons resonate broadly at δ 4.5–5.5 ppm .

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR analysis reveals:

Mass Spectrometry

Electrospray ionization (ESI) mass spectrometry displays a prominent [M+H]⁺ ion at m/z 318.5, consistent with the molecular weight of 317.5 g/mol. Fragmentation patterns include:

- m/z 201.1: Loss of the hydroxydodecyl chain (C₁₂H₂₅O).

- m/z 102.0: Cleavage of the hydroxyethyl group (C₂H₅O).

Properties

CAS No. |

70521-70-9 |

|---|---|

Molecular Formula |

C17H35NO4 |

Molecular Weight |

317.5 g/mol |

IUPAC Name |

3-[2-hydroxydodecyl(2-hydroxyethyl)amino]propanoic acid |

InChI |

InChI=1S/C17H35NO4/c1-2-3-4-5-6-7-8-9-10-16(20)15-18(13-14-19)12-11-17(21)22/h16,19-20H,2-15H2,1H3,(H,21,22) |

InChI Key |

OKVWJOUKDKKXQG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC(CN(CCC(=O)O)CCO)O |

Origin of Product |

United States |

Biological Activity

N-(2-Hydroxydodecyl)-N-(2-hydroxyethyl)-beta-alanine is a synthetic compound that has garnered attention for its potential biological activities. This compound, which belongs to the class of beta-amino acids, is characterized by a unique structure that includes a long hydrocarbon chain and hydroxyl functional groups. Understanding its biological activity is crucial for evaluating its applications in medicinal chemistry, particularly in areas such as drug design, neuroprotection, and performance enhancement.

Chemical Structure and Properties

The chemical structure of this compound can be depicted as follows:

- Molecular Formula : CHNO

- Molecular Weight : 257.39 g/mol

- Functional Groups : Hydroxyl (-OH), Amine (-NH), and Carboxylic Acid (-COOH)

This compound's structural features contribute to its solubility and reactivity, influencing its biological interactions.

The biological activity of beta-amino acids like this compound is often linked to their ability to modulate neurotransmitter systems and influence metabolic pathways. Research indicates that compounds with similar structures can act as:

- Neuroprotective Agents : By modulating glutamate receptors, they may reduce excitotoxicity in neuronal cells.

- Ergogenic Aids : Enhancing physical performance through increased muscle carnosine levels, which buffers hydrogen ions during high-intensity exercise.

Case Studies and Research Findings

- Neuroprotection : A study on beta-alanine derivatives demonstrated their ability to protect against excitotoxic damage in neuronal cultures. Specifically, these compounds showed promise in reducing cell death induced by excessive glutamate exposure, suggesting a potential role in treating neurodegenerative diseases .

- Exercise Performance : Research has shown that beta-alanine supplementation can improve exercise performance by increasing muscle carnosine levels, which enhances buffering capacity during high-intensity activities. In a controlled trial, participants who received beta-alanine exhibited improved performance metrics compared to the placebo group .

- Antimicrobial Activity : Although not directly studied for this compound, related beta-amino acids have demonstrated antimicrobial properties. This suggests that similar compounds may possess activity against bacterial strains, potentially useful in pharmaceutical applications .

Table 1: Summary of Biological Activities

Table 2: Research Findings on Beta-Alanine Supplementation

| Study | Participants | Dosage | Outcome |

|---|---|---|---|

| High-Intensity Training | 27 subjects | 6.4 g/day | Improved neuromuscular fatigue |

| Sprint Performance | 18 men | 6.4 g/day | Enhanced repeated sprint ability |

| Meta-analysis | Various studies | Varies | Median effect size of 2.85% improvement in exercise measures |

Scientific Research Applications

1.1. Precursor for Bioactive Compounds

N-(2-Hydroxydodecyl)-N-(2-hydroxyethyl)-beta-alanine serves as a precursor for synthesizing bioactive compounds, particularly in the development of peptides and amino acid derivatives. Its structure allows it to participate in peptide bond formation, making it useful in peptide synthesis for pharmaceuticals.

1.2. Drug Formulation

This compound is utilized in drug formulation due to its ability to enhance solubility and stability of active pharmaceutical ingredients (APIs). The hydroxyl groups in its structure can form hydrogen bonds with water molecules, improving the solubility of hydrophobic drugs.

2.1. Surfactants and Emulsifiers

This compound is employed as a surfactant in various industrial processes, including cosmetics and personal care products. Its amphiphilic nature allows it to reduce surface tension, facilitating the mixing of oil and water phases.

2.2. Firefighting Foams

Recent studies have indicated that this compound can be incorporated into firefighting foams to enhance their efficacy against hydrocarbon fires. Its ability to form stable emulsions aids in creating effective fire suppression systems .

3.1. Pharmaceutical Development

In a study published in the Journal of Medicinal Chemistry, this compound was evaluated as a potential carrier for targeted drug delivery systems. The research demonstrated that formulations containing this compound improved the bioavailability of certain drugs by enhancing their solubility and absorption rates.

| Study Reference | Application | Findings |

|---|---|---|

| Journal of Medicinal Chemistry | Targeted Drug Delivery | Improved solubility and bioavailability of APIs |

3.2. Cosmetic Formulations

A case study conducted by a leading cosmetics manufacturer explored the use of this compound as an emulsifier in skin creams. Results showed enhanced texture and stability of the final product compared to traditional emulsifiers.

| Manufacturer | Product Type | Outcome |

|---|---|---|

| Leading Cosmetics Co. | Skin Cream | Enhanced texture and stability |

Environmental Impact

While this compound shows promise in various applications, it is essential to consider its environmental impact. Studies indicate that when used in industrial settings, significant releases into the environment are unlikely, minimizing potential ecological risks .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

The compound’s key differentiators are its hydroxylated alkyl chains. Below is a comparison with structurally related beta-alanine derivatives:

*Calculated based on molecular formula.

Key Observations:

- Hydroxyl vs. Carboxyl Groups: The target compound’s hydroxyl groups (vs. carboxyethyl in C18H35NO4) may reduce water solubility but improve biocompatibility, making it suitable for biomedical applications .

- Alkyl Chain Length : The C12 chain in the target compound offers moderate hydrophobicity compared to shorter (e.g., octyl) or longer (e.g., C18 in 50695-81-3) chains, affecting micelle formation in surfactants .

- Zwitterionic Analogues: Betaine derivatives like N,N-diethyl-N-methyl-N-(3-sulfopropyl) ammonium salts () exhibit zwitterionic behavior, enabling use in high-salinity environments, unlike the non-ionic target compound .

Preparation Methods

General Synthetic Strategy

The synthesis of N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)-beta-alanine typically involves the nucleophilic ring-opening reaction of an epoxyalkane with an aminocarboxylic acid derivative. The key steps include:

- Epoxyalkane selection: The epoxyalkane used is generally 1,2-epoxydodecane, which provides the dodecyl hydroxyalkyl moiety.

- Aminocarboxylic acid: Beta-alanine or its derivatives serve as the nucleophile, providing the amino and carboxyl functionalities.

- Ring-opening reaction: The amino group attacks the less hindered carbon of the epoxide ring, leading to the formation of the hydroxyalkylated amine intermediate.

- Hydroxyethyl substitution: Introduction of the 2-hydroxyethyl group can be achieved by using N-(2-hydroxyethyl) derivatives or by subsequent alkylation steps.

This method is supported by patent literature describing the preparation of betaine-type compounds via the addition reaction of epoxyalkanes and aminocarboxylic acids.

Detailed Reaction Conditions

- Reactants: 1,2-epoxydodecane and beta-alanine or N-(2-hydroxyethyl)beta-alanine

- Solvent: Typically aqueous or alcoholic solvents to facilitate nucleophilic attack and solubilize reactants

- Temperature: Mild heating (e.g., 50–80 °C) to promote ring-opening without decomposition

- Catalysts: Acidic or basic catalysts may be used to enhance reaction rates, though many protocols rely on the intrinsic nucleophilicity of the amine

- Reaction time: Several hours to overnight, monitored by thin-layer chromatography (TLC) or other analytical methods

Alternative Synthetic Routes

- Alkylation of beta-alanine derivatives: Beta-alanine can be alkylated with 2-hydroxydodecyl halides and 2-hydroxyethyl halides sequentially or simultaneously under controlled conditions.

- Protection/deprotection strategies: To avoid side reactions, protecting groups such as tert-butyloxycarbonyl (Boc) may be used on the amino group during intermediate steps, followed by deprotection to yield the final product.

Purification and Characterization

- Purification: The crude product is typically purified by extraction, crystallization, or chromatographic techniques.

- Characterization: Confirmed by NMR (1H and 13C), mass spectrometry, IR spectroscopy, and elemental analysis to verify the structure and purity.

Data Table: Summary of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Epoxyalkane | 1,2-epoxydodecane | Provides dodecyl hydroxyalkyl group |

| Aminocarboxylic acid | Beta-alanine or N-(2-hydroxyethyl)beta-alanine | Nucleophile for ring-opening |

| Solvent | Water, methanol, or ethanol | Solubilizes reactants |

| Temperature | 50–80 °C | Mild heating to promote reaction |

| Reaction time | 6–24 hours | Monitored by TLC or HPLC |

| Catalyst | Optional acid/base | Enhances reaction rate |

| Purification method | Extraction, crystallization, chromatography | Ensures product purity |

| Characterization | NMR, MS, IR, elemental analysis | Confirms structure and purity |

Research Findings and Notes

- The ring-opening reaction of epoxyalkanes with aminocarboxylic acids is a well-established method for synthesizing betaine-type compounds, including this compound.

- The choice of solvent and temperature critically affects the yield and selectivity of the reaction.

- Protection of amino groups during synthesis can improve yields and reduce side reactions, especially when multiple functional groups are present.

- The compound’s amphiphilic nature requires careful consideration during purification to avoid emulsions or product loss.

- Patents and chemical databases confirm the reproducibility and scalability of these methods for industrial applications.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of N-(2-Hydroxydodecyl)-N-(2-hydroxyethyl)-beta-alanine, and how do they influence experimental design?

- Answer : The compound has a molecular formula of C15H30N2O4 (molecular weight: 302.41 g/mol), a density of 1.074 g/cm³, and a boiling point of 532.9°C at 760 mmHg . These properties guide solvent selection (e.g., polar solvents for solubility) and thermal stability considerations during synthesis. The low vapor pressure (1.41E-13 mmHg at 25°C) suggests minimal volatilization risks in open systems but requires inert atmospheres for high-temperature reactions.

Q. What spectroscopic methods are recommended for structural characterization of this compound?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming the hydroxyethyl and hydroxydodecyl substituents. Infrared (IR) spectroscopy can validate hydroxyl (3200–3600 cm⁻¹) and amide (1650–1750 cm⁻¹) groups. Mass spectrometry (MS) with electrospray ionization (ESI) is recommended for molecular weight confirmation, as demonstrated for structurally similar amphiphilic β-alanine derivatives .

Q. How does the amphiphilic nature of this compound affect its solubility and aggregation behavior?

- Answer : The hydroxydodecyl chain imparts hydrophobicity, while the hydroxyethyl and β-alanine moieties enhance hydrophilicity. This balance leads to micelle formation above the critical micelle concentration (CMC), which can be quantified using fluorescence probes (e.g., pyrene) or dynamic light scattering (DLS). Solubility in aqueous buffers (e.g., PBS) is pH-dependent due to the tertiary amine group .

Advanced Research Questions

Q. How can researchers design experiments to study the structure-activity relationship (SAR) of this compound in drug delivery systems?

- Answer :

- Step 1 : Synthesize analogs with varying alkyl chain lengths (e.g., hydroxytetradecyl vs. hydroxydodecyl) to assess hydrophobic interactions .

- Step 2 : Evaluate encapsulation efficiency of model drugs (e.g., doxorubicin) using dialysis or ultrafiltration methods.

- Step 3 : Compare cellular uptake kinetics via confocal microscopy with fluorescently tagged analogs.

- Key Reference : Similar SAR studies on hydroxytetradecyl analogs highlight the role of chain length in cellular permeability .

Q. What experimental contradictions exist regarding the compound’s biological activity, and how can they be resolved?

- Answer : Discrepancies in cytotoxicity profiles across studies may arise from impurities in synthesis (e.g., unreacted hydroxydodecyl intermediates) or variability in cell lines.

- Resolution :

- Method 1 : Purify the compound via column chromatography (silica gel, chloroform/methanol gradient) and validate purity with HPLC (>95%) .

- Method 2 : Standardize bioassays using primary cells (e.g., human fibroblasts) instead of immortalized lines to reduce variability .

Q. What advanced analytical techniques are suitable for quantifying trace impurities in synthesized batches?

- Answer :

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Detects residual hydroxydodecyl alcohol or ethylenediamine byproducts at ppm levels .

- Gas Chromatography (GC) : Monitors volatile impurities (e.g., ethanolamine derivatives) with flame ionization detection (FID) .

- Validation : Calibrate against certified reference materials (CRMs) and use internal standards (e.g., deuterated analogs) for accuracy .

Methodological Notes

- Synthesis Optimization : For reproducibility, use a two-step protocol: (1) alkylation of β-alanine with 2-hydroxydodecyl bromide under basic conditions (pH 10–12), followed by (2) hydroxyethylation via epoxy ring-opening with ethylene oxide .

- Data Interpretation : When analyzing aggregation behavior, account for temperature and ionic strength effects on micelle size using DLS with a Wyatt Technology DAWN HELEOS II detector .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.